molecular formula C17H13ClN2O2 B2979330 2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol CAS No. 676638-84-9

2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol

Cat. No.: B2979330
CAS No.: 676638-84-9
M. Wt: 312.75
InChI Key: JUJSYMCUJLFIGK-UHFFFAOYSA-N
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Description

2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 5-position with a 4-chlorophenyl group and at the 4-position with a 5-methoxyphenol moiety. Pyrimidine derivatives are widely studied due to their versatility in forming noncovalent interactions (e.g., hydrogen bonds, π-π stacking) and their prevalence in bioactive molecules .

The compound’s molecular weight is approximately 313.8 g/mol (calculated for C₁₇H₁₃ClN₂O₂), with a predicted XLogP3 value of ~4.5–5.2, reflecting its balance of hydrophobic (chlorophenyl) and polar (methoxy, phenolic -OH) substituents . Its hydrogen bond donor (2) and acceptor (5) counts suggest moderate solubility in polar solvents, while the rigid pyrimidine core and aromatic systems contribute to its thermal stability .

Properties

IUPAC Name

2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-22-13-6-7-14(16(21)8-13)17-15(9-19-10-20-17)11-2-4-12(18)5-3-11/h2-10,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJSYMCUJLFIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701325545
Record name 2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26662126
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

676638-84-9
Record name 2-[5-(4-chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701325545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of appropriate precursors such as 4-chlorobenzaldehyde and guanidine in the presence of a base.

    Substitution Reactions: The 4-chlorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a suitable catalyst.

    Methoxylation: The methoxy group is introduced through a methoxylation reaction, typically using methanol and a catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate receptor activity in antiviral applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and computational properties of 2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol and analogous pyrimidine derivatives:

Compound Name Substituents on Pyrimidine/Phenol Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Key Features
This compound (Target) 5-(4-Cl-C₆H₄); 4-(5-OCH₃-C₆H₃OH) C₁₇H₁₃ClN₂O₂ 313.8 ~5.2 2 5 Moderate lipophilicity, phenolic -OH
2-[2-Amino-5-(4-bromophenyl)pyrimidin-4-yl]-5-methoxyphenol 5-(4-Br-C₆H₄); 4-(5-OCH₃-C₆H₃OH); 2-NH₂ C₁₇H₁₄BrN₃O₂ 402.2 5.9 3 6 Increased MW, Br enhances halophilicity
2-[2-Amino-5-(4-Cl-phenyl)-6-Me-pyrimidin-4-yl]-5-(3-Cl-C₆H₄-OCH₂)phenol 5-(4-Cl-C₆H₄); 6-Me; 4-(3-Cl-C₆H₄-OCH₂-C₆H₃OH) C₂₄H₂₀Cl₂N₃O₂ 468.3 6.7 2 5 Dual Cl, methyl enhance lipophilicity
2-[2-Amino-5-(4-MeO-C₆H₄)-6-Me-pyrimidin-4-yl]-5-(4-F-C₆H₄-OCH₂)phenol 5-(4-MeO-C₆H₄); 6-Me; 4-(4-F-C₆H₄-OCH₂-C₆H₃OH) C₂₅H₂₃FN₃O₃ 432.5 4.1 2 6 Methoxy/fluoro reduce XLogP3
5-(4-Cl-C₆H₄)-2-[3-(CF₃)-C₆H₄-O]-pyrimidine 5-(4-Cl-C₆H₄); 2-(3-CF₃-C₆H₄-O) C₁₇H₁₀ClF₃N₂O 368.7 6.8 0 4 High lipophilicity (CF₃ dominates)

Key Observations:

Halogen Effects: Replacement of Cl with Br (e.g., ) increases molecular weight by ~88 g/mol and XLogP3 by 0.7, enhancing hydrophobic interactions but reducing solubility.

Polar Substituents :

  • Methoxy groups (e.g., ) lower XLogP3 (4.1 vs. 5.2 in the target) due to increased polarity, improving solubility but reducing lipid bilayer penetration.
  • Fluorine (e.g., ) introduces electronegativity without significant steric bulk, fine-tuning electronic properties for target binding .

Amino vs. Phenolic -OH: The 2-amino group in analogs (e.g., ) adds a hydrogen bond donor, enhancing interactions with biological targets like enzymes or receptors .

Stereoelectronic Effects :

  • Trifluoromethyl groups (e.g., ) drastically increase lipophilicity (XLogP3 = 6.8), making such analogs suitable for targets requiring strong hydrophobic binding.

Computational and Experimental Insights

  • Docking Studies: AutoDock4 simulations highlight that the phenolic -OH and methoxy groups form hydrogen bonds with protein residues, while the chlorophenyl moiety engages in van der Waals interactions.
  • Crystallography : Structural studies of related pyrimidines (e.g., ) demonstrate that dihedral angles between aromatic rings influence packing efficiency and stability, with deviations >10° reducing crystallinity.

Biological Activity

The compound 2-[5-(4-Chlorophenyl)pyrimidin-4-yl]-5-methoxyphenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a pyrimidine ring substituted with a chlorophenyl group and a methoxyphenol group, allows for various interactions within biological systems. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of This compound is C17H15ClN2O2C_{17}H_{15}ClN_2O_2 with a molecular weight of approximately 314.77 g/mol. The presence of functional groups such as the chlorophenyl and methoxy groups contributes to its reactivity and potential biological interactions.

Structural Characteristics

Property Value
Molecular FormulaC17H15ClN2O2
Molecular Weight314.77 g/mol
Key Functional GroupsChlorophenyl, Methoxy

Antibacterial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial properties. For instance, research has shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action is believed to involve enzyme inhibition, which disrupts bacterial cell function.

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Studies have demonstrated strong inhibitory activity against acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes . The inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections.

Anticancer Potential

Another area of interest is the anticancer potential of this compound. Preliminary findings suggest that it may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds with similar structures have shown selective cytotoxicity toward T-lymphoblastic cell lines while sparing normal cells . This selectivity is critical for developing targeted cancer therapies.

Case Study 1: Antibacterial Screening

In a study evaluating the antibacterial properties of synthesized compounds within the same family, several derivatives were tested against multiple bacterial strains. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted using synthesized derivatives of the compound. The results showed that certain derivatives had IC50 values as low as 19 nM against human purine nucleoside phosphorylase (PNP), indicating potent inhibitory effects . This suggests that modifications to the compound's structure can significantly influence its biological activity.

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities associated with This compound :

Activity Type Findings Reference
AntibacterialModerate to strong activity against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionStrong AChE and urease inhibition
AnticancerSelective cytotoxicity towards T-lymphoblastic cells

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